molecular formula C16H26N4O3S B6100258 2-[(1,1-Dioxothiolan-3-yl)-methylamino]-1-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone

2-[(1,1-Dioxothiolan-3-yl)-methylamino]-1-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone

Cat. No.: B6100258
M. Wt: 354.5 g/mol
InChI Key: GNECRUSYTGOSLC-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxothiolan-3-yl)-methylamino]-1-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxothiolan ring, a pyrazolopyridine moiety, and an ethanone group, making it an interesting subject for research and development.

Preparation Methods

The synthesis of 2-[(1,1-Dioxothiolan-3-yl)-methylamino]-1-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the dioxothiolan ring, followed by the introduction of the pyrazolopyridine moiety. The final step involves the formation of the ethanone group. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1,1-Dioxothiolan-3-yl)-methylamino]-1-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone has potential applications in various scientific fields. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. In industry, it could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxothiolan ring and pyrazolopyridine moiety may allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(1,1-Dioxothiolan-3-yl)-methylamino]-1-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone stands out due to its unique combination of structural features. Similar compounds include those with dioxothiolan rings or pyrazolopyridine moieties, but few combine both in the same molecule. This uniqueness may confer specific advantages in terms of reactivity and biological activity.

Properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)-methylamino]-1-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-11(2)16-13-8-20(6-4-14(13)17-18-16)15(21)9-19(3)12-5-7-24(22,23)10-12/h11-12H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNECRUSYTGOSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC2=C1CN(CC2)C(=O)CN(C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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